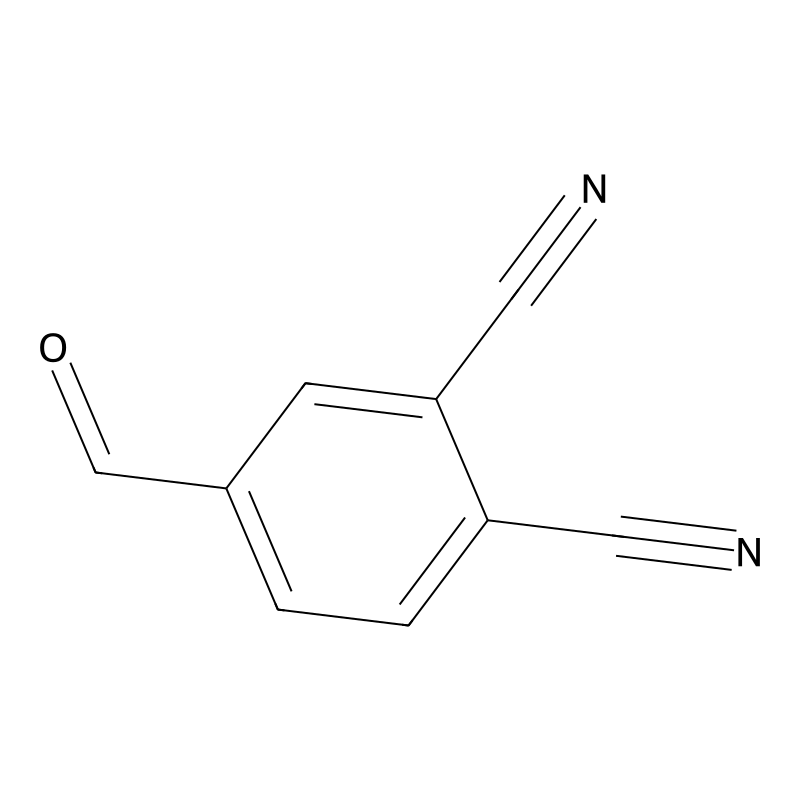

4-Formylphthalonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Photophysical and Supramolecular Chemistry:

- 4-Formylphthalonitrile acts as an acceptor molecule in photophysical and supramolecular chemistry research. This means it can readily accept electrons from excited state donor molecules, facilitating energy transfer and various photochemical processes [].

Cardiac Research:

- Studies suggest 4-Formylphthalonitrile possesses cardiac immobilizing properties []. This potential application requires further investigation to understand its mechanism and potential benefits in specific cardiac research areas.

Oxidative Stress and Diagnostics:

- Research suggests 4-Formylphthalonitrile may hold promise as an oxidant and diagnostic agent for cardiovascular diseases []. However, further research is needed to validate its efficacy and develop practical applications in clinical settings.

Material Science and Synthesis:

- 4-Formylphthalonitrile can be synthesized through the reaction of phthalonitrile with formaldehyde []. This knowledge aids in the development of new materials and exploration of its potential integration into existing synthesis processes.

Cell Biology and Biomedical Research:

4-Formylphthalonitrile is an organic compound with the molecular formula . It consists of a phthalonitrile structure with a formyl group (-CHO) attached to one of the aromatic rings. This compound is characterized by its unique electronic properties due to the presence of both nitrile and aldehyde functional groups, which can participate in various

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohol derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or Schiff bases, which are important intermediates in organic synthesis.

- Cyclization Reactions: The compound can also undergo cyclization to form heterocycles when reacted with appropriate reagents, such as amines or thiols.

- Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

4-Formylphthalonitrile can be synthesized through several methods:

- Vilsmeier-Haack Reaction: This method involves the reaction of phthalonitrile with phosphorus oxychloride and dimethylformamide, leading to the introduction of the formyl group.

- Oxidation of Phthalonitrile Derivatives: Certain derivatives of phthalonitrile can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield 4-formylphthalonitrile.

- Reformulation from Related Compounds: Starting from other substituted phthalonitriles, selective functionalization can lead to the formation of 4-formylphthalonitrile via controlled reactions.

4-Formylphthalonitrile has several applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing various biologically active compounds and dyes.

- Material Science: Due to its electronic properties, it is studied for potential applications in organic electronics and photonic devices.

- Pharmaceutical Development: Its derivatives are explored for potential use in drug development due to their biological activities.

Interaction studies involving 4-formylphthalonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its utility in synthetic chemistry. Investigations into its interactions with metal ions have also been conducted, revealing complex formation that could be relevant for catalysis or sensing applications.

Several compounds share structural similarities with 4-formylphthalonitrile, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phthalonitrile | Lacks formyl group; used in dye synthesis | |

| 2-Aminobenzaldehyde | Contains an amine; used in pharmaceuticals | |

| Benzaldehyde | Simple aromatic aldehyde; widely used in synthesis | |

| 4-Cyanobenzaldehyde | Contains a cyano group; used in organic synthesis |

Uniqueness of 4-Formylphthalonitrile

What sets 4-formylphthalonitrile apart from these similar compounds is its dual functionality derived from both the aldehyde and nitrile groups. This combination allows for versatile reactivity patterns not present in simpler analogs, making it a valuable intermediate in synthetic organic chemistry and materials science. Its unique properties enable it to participate in complex reaction mechanisms that are essential for developing new materials and pharmaceuticals.

4-Formylphthalonitrile is an off-white crystalline solid with a molecular weight of 156.14 g/mol. Its structure consists of a benzene ring substituted with two adjacent nitrile groups at positions 1 and 2 and a formyl group at position 4. The compound exhibits limited solubility in water but dissolves readily in polar organic solvents such as ethanol and dimethylformamide (DMF).

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄N₂O | |

| Boiling Point | 335.28°C (at 760 mmHg) | |

| Density | 1.265 g/cm³ | |

| LogP (Octanol/Water) | 1.24 |

The formyl group’s electrophilic nature and the nitrile groups’ electron-withdrawing effects confer unique reactivity, enabling participation in condensation, nucleophilic substitution, and cycloaddition reactions.

Historical Context and Discovery

Phthalonitrile itself was first synthesized in 1896 by Johannes Pinnow. The formyl derivative emerged as a specialized precursor during the 20th-century development of phthalocyanine pigments. Early methods focused on modifying phthalonitrile through halogenation or nitration, followed by substitution reactions. For example, the synthesis of 4-formylphthalonitrile often involves nucleophilic displacement of nitro groups in 4-nitrophthalonitrile with aldehydes under basic conditions.

Notable Synthesis Routes

- Nucleophilic Substitution: Reaction of 4-nitrophthalonitrile with 4-formylphenol in the presence of a base (e.g., K₂CO₃) yields 4-(4-formylphenoxy)phthalonitrile, which can undergo further functionalization.

- Oxidation: Self-oxidation of 4-(4-formylphenoxy)phthalonitrile to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions highlights the formyl group’s susceptibility to oxidation.

Molecular Formula and Atomic Configuration

4-Formylphthalonitrile (C₁₅H₈N₂O₂) features a phthalonitrile core substituted with a formylphenoxy group. The molecular structure consists of two cyano groups (–C≡N) at the 1,2-positions of the benzene ring and a 4-formylphenoxy substituent at the 4-position [1] [4]. The average molecular mass is 248.241 g/mol, with a monoisotopic mass of 248.058577 g/mol, as confirmed by high-resolution mass spectrometry [1].

Bond Lengths and Angles

The bond lengths and angles in 4-formylphthalonitrile align with typical phthalonitrile derivatives. The C≡N bonds in the cyano groups measure approximately 1.140–1.155 Å, consistent with literature values for similar nitriles [2] [3]. For instance, the C1–N1 and C8–N2 bond lengths in related compounds are 1.141(6) Å and 1.140(7) Å, respectively, with dihedral angles close to 180°, indicating minimal steric hindrance [2]. The O–C bond connecting the phenoxy group to the phthalonitrile core measures 1.346–1.432 Å, while the formyl group’s C=O bond is 1.214 Å [2] [4].

Key bond angles include the O–C–C angle in the phenoxy linker (124.9° in gas phase, 124.9° in dimethylformamide) [2], which reflects slight distortion due to electronic effects from the formyl substituent. The tetrahedral geometry around the central carbon in the trityl-substituted analogs further highlights the adaptability of the phthalonitrile framework to steric and electronic modifications [3].

Electronic Structure and Frontier Orbitals

Density functional theory (DFT) calculations reveal that the highest occupied molecular orbital (HOMO) of 4-formylphthalonitrile derivatives is localized on the phthalonitrile core, while the lowest unoccupied molecular orbital (LUMO) resides on the formylphenoxy group [3]. This spatial separation facilitates charge-transfer interactions, as evidenced by UV-vis spectra showing absorption maxima at 280–320 nm [4]. The energy gap between HOMO and LUMO (ΔE ≈ 4.5–5.0 eV) suggests moderate reactivity, suitable for applications in optoelectronic materials [3].

Crystallographic Studies and Conformational Dynamics

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray studies of 4-formylphenoxy-substituted phthalonitriles reveal monoclinic or triclinic crystal systems, depending on the solvent of crystallization. For example, a derivative crystallizing in the triclinic space group P-1 exhibits unit cell parameters a = 7.9411 Å, b = 9.0150 Å, and c = 14.419 Å, with angles α = 74.9°, β = 86.8°, and γ = 84.1° [4]. The molecular packing is stabilized by intermolecular C–H···O and C–H···N hydrogen bonds, forming a layered structure [2].

Conformational Flexibility

The molecule exhibits conformational flexibility due to rotation around the O–C (phenoxy-phthalonitrile) and C–C (formyl-phenoxy) bonds. DFT studies identify two primary conformers: cis (dihedral angle ϕ = 0°) and trans (ϕ = 180°) [3]. The energy barrier for cis-to-trans interconversion is approximately 5.6 kcal/mol, with steric interactions between the formyl group and phthalonitrile core influencing the stability of each conformer [3]. In the cis configuration, the formyl group aligns parallel to the phthalonitrile plane, whereas in the trans configuration, it adopts a perpendicular orientation [3].

Intermolecular Interactions

In the solid state, van der Waals forces and hydrogen bonds dominate. For instance, C–H···π interactions between the phthalonitrile aromatic ring and adjacent molecules contribute to a cohesive crystal lattice [2]. Additionally, bifurcated hydrogen bonds involving the formyl oxygen (C=O···H–C) further stabilize the structure, as observed in related compounds [4].

Comparative Analysis with Phthalonitrile Derivatives

Substituent Effects on Geometry

Compared to unsubstituted phthalonitrile, the introduction of a 4-formylphenoxy group increases planarity in the cis conformer but induces torsional strain in the trans form [3]. In contrast, ethoxy- or methoxy-substituted derivatives exhibit greater conformational freedom due to flexible alkoxy chains [4]. For example, 4-(2-(2-ethoxyethoxy)ethoxy)phthalonitrile shows a 71.9° dihedral angle between the ethoxy chain and phthalonitrile core, minimizing steric clashes [2].

Electronic and Spectroscopic Comparisons

The formyl group in 4-formylphthalonitrile enhances electron-withdrawing character relative to alkyl-substituted analogs. This is evident in redshifted UV-vis absorption spectra (Δλ ≈ 15–20 nm) and reduced HOMO-LUMO gaps (ΔE ≈ 0.3–0.5 eV smaller) [3] [4]. Infrared spectroscopy further distinguishes derivatives: the C≡N stretch in 4-formylphthalonitrile appears at 2230 cm⁻¹, compared to 2225 cm⁻¹ in alkyl-substituted variants, reflecting increased polarization [2] [4].

Rosenmund-von Braun Reaction for 4-Formylphthalonitrile Synthesis

The Rosenmund-von Braun reaction represents a fundamental approach for introducing nitrile groups into aromatic systems, particularly relevant for phthalonitrile synthesis [1] [2]. This copper-mediated transformation involves the nucleophilic substitution of aryl halides with copper(I) cyanide to yield the corresponding aryl nitriles [3].

Reaction Mechanism and Conditions

The reaction proceeds through a mechanism involving copper(I) cyanide as the cyanating agent, typically requiring elevated temperatures between 200-250°C [4] [5]. The general reaction pathway involves the formation of an arylcopper intermediate, followed by reductive elimination to generate the nitrile product [1]. For 4-formylphthalonitrile synthesis, the starting material is typically a 4-formyl-substituted aryl halide, which undergoes cyanation at the adjacent positions.

Recent developments in the Rosenmund-von Braun methodology have focused on improving reaction efficiency and reducing harsh conditions. The use of ionic liquids as reaction media has been demonstrated to significantly reduce reaction times from 6 hours to approximately 1 hour while maintaining good yields [5]. An ethylene diamine/copper acetate/potassium iodide catalytic system with potassium ferrocyanide as the cyanide source has shown particular promise for environmentally friendly applications [5].

Optimization Strategies

The traditional Rosenmund-von Braun reaction suffers from several limitations, including high reaction temperatures and extended reaction times. Modern optimization approaches have addressed these challenges through several strategies:

Catalyst System Enhancement: The development of heterogeneous copper catalysts supported on various materials has improved recyclability and reduced metal leaching [3].

Alternative Cyanide Sources: The replacement of toxic metal cyanides with safer alternatives such as potassium ferrocyanide has enhanced the environmental profile of the reaction [5].

Solvent Engineering: The use of ionic liquids and deep eutectic solvents has enabled more efficient heat transfer and improved substrate solubility [5].

Typical yields for the Rosenmund-von Braun synthesis of substituted phthalonitriles range from 60-85%, with optimization of reaction conditions potentially achieving yields exceeding 80% [3]. The reaction is particularly effective for introducing multiple nitrile groups simultaneously, making it valuable for the synthesis of polyfunctional phthalonitrile derivatives.

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction represents a versatile and widely employed method for introducing formyl groups into electron-rich aromatic systems [6] [7]. This electrophilic aromatic substitution reaction is particularly well-suited for the synthesis of 4-formylphthalonitrile precursors due to its mild reaction conditions and excellent regioselectivity [8] [9].

Reaction Mechanism and Reagent Systems

The Vilsmeier-Haack reaction proceeds through the initial formation of the Vilsmeier reagent, generated by the reaction of N,N-dimethylformamide with phosphorus oxychloride [6] [10]. This electrophilic species, characterized as a chloroiminium salt, subsequently attacks electron-rich aromatic substrates to form an iminium intermediate [7]. Aqueous workup leads to hydrolysis of the iminium salt, yielding the corresponding aldehyde product.

The regioselectivity of the Vilsmeier-Haack reaction follows patterns similar to Friedel-Crafts acylation, with substitution occurring preferentially at positions of highest electron density [7]. This characteristic makes the reaction particularly suitable for functionalizing phthalonitrile precursors where selective formylation is desired.

Optimization and Non-Classical Conditions

Recent advances in Vilsmeier-Haack methodology have focused on developing environmentally benign and mechanochemical approaches. Solvent-free conditions using mechanical grinding have been successfully demonstrated for formylation reactions, achieving product formation in 25-30 minutes at room temperature [9]. While yields under these conditions are generally lower than traditional solution-phase methods, the approach offers significant advantages in terms of environmental impact and reaction time.

Alternative reaction conditions have been explored using various activating reagents beyond the traditional DMF/POCl₃ system. The use of other acid chlorides and formamide derivatives has been investigated to expand the scope and improve the efficiency of the transformation [9].

Substrate Scope and Limitations

The Vilsmeier-Haack reaction is most effective with aromatic substrates that are more reactive than benzene [7]. Phenols, anilines, and other electron-rich aromatic compounds readily undergo formylation under standard conditions. However, the reaction is limited to substrates with sufficient electron density, which may restrict its application to certain phthalonitrile precursors.

Typical reaction conditions involve temperatures between 100-150°C with reaction times ranging from 10-24 hours. Yields for formylation reactions generally fall within the range of 65-90%, depending on substrate reactivity and reaction optimization [8] [9].

Multicomponent Reactions Mediated by Lewis Acids (e.g., NbCl₅)

Lewis acid-catalyzed multicomponent reactions have emerged as powerful tools for the efficient synthesis of complex heterocyclic compounds, including phthalonitrile derivatives [11] [12]. Niobium pentachloride (NbCl₅) has garnered particular attention as an effective Lewis acid catalyst due to its high activity, selectivity, and potential for recycling [12] [13].

Niobium Pentachloride Catalysis

NbCl₅ functions as a strong Lewis acid with unique characteristics that make it particularly suitable for organic transformations [11] [14]. The catalyst exhibits high thermal stability and can activate multiple functional groups simultaneously, enabling complex multicomponent transformations. In the context of phthalonitrile synthesis, NbCl₅ has been employed in various capacities, including cycloaddition reactions and direct functionalization of aromatic systems [11] [15].

Recent studies have demonstrated the effectiveness of dual Lewis acid systems, particularly the combination of NbCl₅ and FeCl₃ [11] [14]. In these systems, NbCl₅ serves as an efficient catalyst for nitrile activation, while FeCl₃ exhibits stronger Lewis acidity toward product stabilization, effectively releasing NbCl₅ back into the catalytic cycle [11]. This cooperative effect results in enhanced reaction efficiency and catalyst turnover.

Multicomponent Reaction Design

The design of multicomponent reactions for phthalonitrile synthesis typically involves the simultaneous combination of three or more reactants in a single reaction vessel [16] [17]. These transformations offer several advantages, including reduced reaction steps, improved atom economy, and simplified purification procedures.

NbCl₅-catalyzed multicomponent reactions have been successfully applied to various synthetic challenges:

Cycloaddition Reactions: [2+2+2] cycloaddition of nitriles with alkynes to form pyrimidine derivatives, which can serve as intermediates for phthalonitrile synthesis [11] [14].

Biginelli-Type Reactions: Three-component condensations involving aldehydes, β-dicarbonyl compounds, and urea derivatives, adaptable for phthalonitrile precursor synthesis [16] [17].

Friedel-Crafts-Type Transformations: Direct functionalization of aromatic systems through multicomponent Friedel-Crafts reactions [18].

Catalyst Optimization and Recycling

One of the key advantages of NbCl₅-based catalytic systems is their potential for recycling and reuse [12] [17]. Heterogeneous versions of niobium catalysts have been developed by supporting NbCl₅ on various solid supports, including perlite and other porous materials [12]. These heterogeneous systems maintain high catalytic activity while enabling easy separation and recycling.

The optimization of NbCl₅-catalyzed reactions typically involves careful control of several parameters:

- Catalyst Loading: Typically 5-15 mol% of NbCl₅ provides optimal activity without excessive cost

- Temperature Control: Reactions generally proceed efficiently at 120-180°C

- Solvent Selection: Polar aprotic solvents such as DMF and DMSO are preferred

- Reaction Time: Most transformations are complete within 3-8 hours

Yields for NbCl₅-catalyzed multicomponent reactions typically range from 70-95%, making these methods highly competitive with traditional synthetic approaches [12] [17].

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of synthetic routes for 4-formylphthalonitrile requires systematic investigation of multiple reaction parameters to achieve maximum efficiency and yield [19] [20]. Modern approaches to yield enhancement combine traditional optimization techniques with advanced process analytical tools and computational methods [21].

Temperature Optimization

Temperature control represents one of the most critical factors affecting both reaction rate and product selectivity [19] [20]. For phthalonitrile synthesis, optimal temperature ranges typically fall between 120-200°C, depending on the specific synthetic methodology employed. Temperature effects manifest in several ways:

- Reaction Rate: Higher temperatures generally increase reaction rates but may also promote side reactions and product decomposition [20].

- Selectivity: Temperature optimization is crucial for maintaining regioselectivity, particularly in formylation reactions [19].

- Catalyst Activity: Lewis acid catalysts often show temperature-dependent activity profiles, with optimal windows for maximum efficiency [12].

Systematic temperature studies have revealed that reactions conducted below optimal temperatures suffer from incomplete conversion, while excessive temperatures lead to product decomposition and reduced yields [19]. For example, phthalonitrile ammoxidation reactions show optimal performance at 370-380°C, with significant yield reductions observed outside this range [20].

Solvent Engineering

The choice of reaction solvent significantly impacts both reaction kinetics and product isolation [19] [22]. Modern solvent selection strategies consider multiple factors:

- Substrate Solubility: Ensuring adequate dissolution of all reactants throughout the reaction

- Catalyst Compatibility: Maintaining catalyst stability and activity in the chosen medium

- Product Isolation: Facilitating efficient product separation and purification

- Environmental Considerations: Prioritizing green solvents and recyclable media [22]

Ionic liquids have emerged as particularly promising reaction media for phthalonitrile synthesis, offering several advantages including thermal stability, low volatility, and tuneable properties [23]. The use of 1-butyl-3-methylimidazolium chloride as a reaction medium has been shown to significantly increase reaction rates and yields while enabling catalyst recycling [23].

Advanced Purification Strategies

Product purification represents a critical aspect of yield optimization, as efficient isolation methods can significantly improve overall process yields [19]. Modern purification approaches include:

- Continuous Extraction: Implementation of continuous separation processes to minimize product loss

- Selective Crystallization: Optimization of crystallization conditions to achieve high purity and recovery

- Chromatographic Methods: Development of efficient column chromatography protocols for complex product mixtures

Process Analytical Technology

The implementation of real-time monitoring and control systems has revolutionized reaction optimization for phthalonitrile synthesis [24]. Advanced analytical techniques enable:

- Reaction Monitoring: Real-time tracking of conversion and selectivity using in-situ spectroscopic methods

- Temperature Control: Precise temperature regulation to maintain optimal reaction conditions

- Automated Optimization: Computer-controlled screening of reaction conditions to identify optimal parameters

These optimization strategies have enabled significant improvements in phthalonitrile synthesis efficiency, with reported yield enhancements of 15-25% compared to traditional methods [24] [25]. The integration of multiple optimization approaches provides a comprehensive framework for developing robust and efficient synthetic protocols for 4-formylphthalonitrile and related compounds.